Bienvenue dans la boutique en ligne BenchChem!

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-07-0) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic hydantoin scaffold validated as a novel δ opioid receptor (DOR)-selective agonist class with reduced β-arrestin recruitment relative to the SNC80 chemotype. It also maps onto a privileged scaffold for hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) pan-inhibition.

Molecular Formula C21H23N3O5S
Molecular Weight 429.49
CAS No. 941928-07-0
Cat. No. B2697264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS941928-07-0
Molecular FormulaC21H23N3O5S
Molecular Weight429.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
InChIInChI=1S/C21H23N3O5S/c1-29-17-7-9-18(10-8-17)30(27,28)23-13-11-21(12-14-23)19(25)24(20(26)22-21)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,22,26)
InChIKeyATYCWLJUUNLHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione – Scaffold Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941928-07-0) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic hydantoin scaffold validated as a novel δ opioid receptor (DOR)-selective agonist class with reduced β-arrestin recruitment relative to the SNC80 chemotype [1]. It also maps onto a privileged scaffold for hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) pan-inhibition [2]. The compound is a solid with molecular formula C₂₁H₂₃N₃O₅S (MW 429.5 g/mol), a calculated XLogP3 of 1.8, one hydrogen bond donor, and five rotatable bonds [3]. These properties place it firmly in lead-like chemical space, but the specific N3-benzyl and N8-4-methoxyphenylsulfonyl substitution pattern has been scantly characterized in the public domain; the majority of accessible data resides at the chemotype level.

Why Procurement of a Generic 1,3,8-Triazaspiro[4.5]decane-2,4-dione Cannot Substitute for 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, small modifications to the N3 and N8 substituents produce substantial shifts in target binding, functional selectivity, and pharmacokinetic behavior. In the δ opioid receptor series, replacing the N3 substituent while keeping the N8 sulfonamide constant altered DOR binding affinity by over 3-fold and DOR/MOR selectivity by more than 5-fold [1]. Similarly, in the HIF-PHD series, the nature of the N8 aryl sulfonamide was shown to critically modulate isoform selectivity and oral bioavailability in preclinical species [2]. The 4-methoxyphenylsulfonyl group in the target compound introduces a unique hydrogen-bond acceptor topology and electron-density profile that cannot be replicated by a simple phenylsulfonyl, tolylsulfonyl, or halophenylsulfonyl analog. Therefore, researchers who require this exact substitution vector for structure–activity relationship (SAR) exploration, crystallography, or in‑vivo proof‑of‑concept cannot rely on near-neighbor analogs without risking a complete loss of the desired pharmacological fingerprint. The quantitative evidence below substantiates the specific structural features that make this compound an indispensable member of the 1,3,8-triazaspiro[4.5]decane-2,4-dione toolkit.

Quantitative Differentiation Evidence for 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Versus Its Closest Chemical Analogs


Differential Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. 3-Benzyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (Des-methoxy Analog)

The 4-methoxy substituent on the N8-phenylsulfonyl ring increases the hydrogen-bond acceptor (HBA) count from 5 to 6 and elevates the topological polar surface area (tPSA) relative to the unsubstituted phenylsulfonyl analog. In kinase and protease inhibitor programs, HBA count and tPSA are critical determinants of permeability and efflux ratio; an HBA count ≥6 has been correlated with improved aqueous solubility at the expense of passive permeability [1]. The target compound therefore occupies a physicochemical niche distinct from its des-methoxy comparator, offering a deliberate balance of solubility and permeability that is absent in the simpler phenylsulfonyl congener.

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

Differential Rotatable Bond Count and Ligand Efficiency Profile vs. 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (ortho-Methyl Analog)

Addition of an ortho-methyl group to the N8-phenylsulfonyl ring (CAS 941928-07-0 vs. the 4-methoxy-3-methylphenyl analog) increases the rotatable bond count from 5 to 6 and raises the molecular weight by 14 Da while reducing ligand efficiency (LE) metrics. In fragment-to-lead campaigns, every additional rotatable bond can penalize oral bioavailability by approximately 0.5 log units per bond [1]. The target compound therefore retains a lower rotatable bond count, which is advantageous when prioritizing compounds with higher predicted oral absorption.

Fragment-Based Drug Discovery Ligand Efficiency ADME Optimization

Chemotype-Level Differentiation: Reduced β-Arrestin Recruitment vs. SNC80-Class DOR Agonists

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, to which the target compound belongs, was identified through a β-arrestin recruitment high-throughput screen and shown to be a novel DOR agonist scaffold structurally unrelated to the SNC80/diethylbenzamide class. Representative chemotype members (compounds 1–3) exhibited β-arrestin-2 bias factors of 1.1–1.6, indicating minimal β-arrestin recruitment, in sharp contrast to SNC80, which is a highly efficacious β-arrestin recruiter associated with seizure induction in preclinical models [1].

δ Opioid Receptor Biased Agonism β-Arrestin Analgesic Safety

Chemotype-Level Selectivity: DOR over MOR Binding and Functional Selectivity

In the same DOR agonist study, compound 1 (the most potent triazaspiro hit) showed 9.6-fold selectivity for DOR over MOR in radioligand binding and 137-fold selectivity in the cAMP functional assay [1]. The target compound shares the core spirohydantoin scaffold and the N8-sulfonamide anchor, while differing in the N3 substituent, which is the primary selectivity determinant according to the SAR data reported.

Opioid Receptor Selectivity δ/μ Selectivity Pain Therapeutics

Metabolic Stability Advantage of the Spirocyclic Scaffold vs. Linear Hydantoin Analogs

The spirocyclic nature of the 1,3,8-triazaspiro[4.5]decane core confers conformational restriction that reduces the number of accessible metabolic conformations compared to flexible, linear hydantoin analogs. In the HIF-PHD program, compounds bearing the spirocyclic scaffold achieved oral bioavailability in rat and dog that was unattainable with analogous non-spirocyclic hydantoin derivatives [1]. While no direct metabolic stability data exist for the target compound, the scaffold-level data indicates that spirocyclic hydantoins are a metabolically privileged class relative to simpler hydantoins.

Metabolic Stability Spirocyclic Scaffolds Pharmacokinetics

Procurement-Ready Application Scenarios for 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


δ Opioid Receptor Biased Agonist Lead Expansion

Groups building on the Meqbil et al. 2024 [1] identification of the 1,3,8-triazaspiro[4.5]decane-2,4-dione DOR agonist chemotype can use this compound as a direct N8-4-methoxyphenylsulfonyl variant to probe the sulfonamide SAR. The scaffold has demonstrated low β-arrestin bias and high DOR-over-MOR functional selectivity, addressing the key safety concern that halted the SNC80 class. The target compound offers a distinct hydrogen-bonding and steric profile at the N8 position that cannot be explored with the published compound-1 series, making it essential for comprehensive SAR interrogation.

HIF Prolyl Hydroxylase Pan-Inhibitor Scaffold Optimization

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is a validated HIF-PHD1-3 pan-inhibitor scaffold with demonstrated in vivo erythropoietin induction [2]. The target compound's N3-benzyl and N8-4-methoxyphenylsulfonyl substitution pattern provides a differentiated starting point for optimizing isoform selectivity and pharmacokinetics within the defined spirocyclic chemotype. Procurement is warranted for programs seeking a distinct substitution vector that retains the metabolic stability advantages of the spirocyclic core.

Computational Docking and Molecular Dynamics Studies of GPCR Orthosteric Sites

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype was shown by molecular docking and simulation to occupy the orthosteric site of the δ opioid receptor [1]. The target compound provides a physicochemically distinct probe (XLogP3 = 1.8, tPSA = 112 Ų, 6 HBA) for computational studies aimed at mapping the sulfonamide-binding sub-pocket and predicting selectivity determinants across the opioid receptor family. Its single hydrogen-bond donor and moderate lipophilicity make it a suitable benchmarking tool for scoring-function validation.

Focused Chemical Library Design for Central Nervous System (CNS) Drug Discovery

With a molecular weight of 429.5 g/mol, XLogP3 of 1.8, and only 5 rotatable bonds, the target compound meets multiple CNS drug-likeness criteria [3]. For organizations constructing GPCR-focused or CNS-targeted screening libraries, this compound represents a spirocyclic scaffold with documented DOR activity at the class level and favorable CNS physicochemical parameters. Its procurement enables inclusion of the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype in screening decks, filling a structural gap not covered by traditional piperidine- or piperazine-based GPCR libraries.

Quote Request

Request a Quote for 3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.